molecular formula C12H11NO4 B3230476 Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate CAS No. 13054-44-9

Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate

Cat. No.: B3230476
CAS No.: 13054-44-9
M. Wt: 233.22 g/mol
InChI Key: DHRXLBCXCVKHKO-UHFFFAOYSA-N
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Description

Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate is a chemical compound that has been used in the field of medicinal chemistry . It is a cell-permeable triaminotriazine that selectively inhibits the autoubiquitnation of the E3 ubiquitin ligase synoviolin (SYVN1, IC 50 = 35 µM), without affecting other E3 ubiquitin ligases .


Synthesis Analysis

Benzoxazole derivatives, including this compound, are synthesized through a series of chemical reactions . The synthesis process involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid to produce 2-(chloromethyl)-1H-benzo[d]imidazole. This is followed by the reaction of a methanolic solution of 2-aminophenol with potassium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by IR, 1H and 13C NMR spectroscopy, microanalyses, and X-ray single crystal structure determination . The structure of the compound is characterized by a benzoxazole ring moiety and a carbonyl group .


Chemical Reactions Analysis

The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .

Mechanism of Action

The mechanism of action of Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate is related to its ability to inhibit the autoubiquitnation of the E3 ubiquitin ligase synoviolin . This inhibition results in the abolition of the SYVN-mediated negative regulation of PGC-1β via reduced ubiquitination .

Future Directions

The future directions for the research on Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate could involve further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, the development of new synthetic pathways to create benzoxazole derivatives could also be a promising area of future research .

Properties

IUPAC Name

ethyl 3-(1,3-benzoxazol-2-yl)-2-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-16-12(15)9(14)7-11-13-8-5-3-4-6-10(8)17-11/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRXLBCXCVKHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=NC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701294338
Record name Ethyl α-oxo-2-benzoxazolepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13054-44-9
Record name Ethyl α-oxo-2-benzoxazolepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13054-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α-oxo-2-benzoxazolepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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